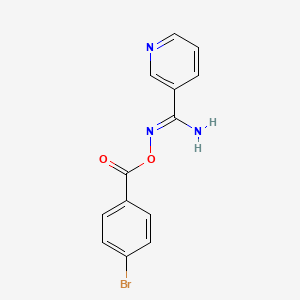

(Z)-N'-((4-bromobenzoyl)oxy)nicotinimidamide

Description

(Z)-N'-((4-bromobenzoyl)oxy)nicotinimidamide is a nicotinamide-derived compound featuring a 4-bromobenzoyloxy substituent on the imidamide nitrogen. Its Z-configuration denotes the spatial arrangement of functional groups around the C=N bond, critical for its biological interactions. Structurally, it combines a nicotinimidamide core—a nicotinamide analog with an imine group—with a 4-bromobenzoyloxy moiety, which enhances steric bulk and electronic effects. This compound is hypothesized to act as a substrate or inhibitor for nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer metabolism .

Properties

IUPAC Name |

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O2/c14-11-5-3-9(4-6-11)13(18)19-17-12(15)10-2-1-7-16-8-10/h1-8H,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPNMMMLLHWIFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=NOC(=O)C2=CC=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C(=N/OC(=O)C2=CC=C(C=C2)Br)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50417588 | |

| Record name | F0919-2401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50417588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6230-76-8 | |

| Record name | F0919-2401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50417588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N’-((4-bromobenzoyl)oxy)nicotinimidamide typically involves the reaction of 4-bromobenzoyl chloride with nicotinimidamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: While specific industrial production methods for (Z)-N’-((4-bromobenzoyl)oxy)nicotinimidamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Types of Reactions:

Oxidation: (Z)-N’-((4-bromobenzoyl)oxy)nicotinimidamide can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of reduced derivatives with the removal of the bromine atom.

Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: (Z)-N’-((4-bromobenzoyl)oxy)nicotinimidamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be utilized in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, aiding in the understanding of biological pathways and mechanisms.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development in the treatment of various diseases.

Industry: In the industrial sector, (Z)-N’-((4-bromobenzoyl)oxy)nicotinimidamide is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in the manufacture of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-N’-((4-bromobenzoyl)oxy)nicotinimidamide involves its interaction with specific molecular targets. The bromobenzoyl group allows the compound to bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between (Z)-N'-((4-bromobenzoyl)oxy)nicotinimidamide and related nicotinamide derivatives:

Key Findings:

Substituent Effects on Enzyme Activity :

- The 4-bromobenzoyloxy group in this compound introduces steric hindrance and electron-withdrawing effects, likely reducing its catalytic efficiency compared to simpler analogs like nicotinimidamide (4% efficiency) . However, this modification may enhance inhibitory potency by occupying NNMT’s active site more effectively.

- Thionicotinamide , with a thiol group, exhibits higher catalytic efficiency (59%) than nicotinimidamide, suggesting sulfur’s role in stabilizing enzyme-substrate interactions .

Inhibitory vs. This contrasts with nicotinimidamide derivatives, which may prioritize inhibition over metabolic turnover.

Halogenation Impact: Bromine in this compound likely enhances lipophilicity and binding affinity compared to non-halogenated analogs. Chlorinated derivatives (e.g., (Z)-N'-(4-Chlorophenyl)-N,N-dimethylmethanimidamide) are commercially available but lack enzymatic characterization , highlighting the need for comparative studies.

Research Findings and Mechanistic Insights

- NNMT Binding Dynamics : Nicotinimidamide derivatives with bulky substituents (e.g., bromobenzoyloxy) are hypothesized to disrupt NNMT’s catalytic loop (residues 150–160), reducing substrate accessibility .

- Stereochemical Influence: The Z-configuration may enforce a planar geometry, optimizing π-π stacking with NNMT’s aromatic residues (e.g., Phe152), a feature absent in non-imine analogs like 4-PP.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.